molecular formula C21H23N3O4 B3885387 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide

Cat. No.: B3885387
M. Wt: 381.4 g/mol
InChI Key: YLFFBYNWTIYSFL-UHFFFAOYSA-N
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Description

The compound “3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide” is a complex organic molecule. It contains a benzo[de]isoquinoline ring, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound . The molecule also contains a 1,3-dioxo group, which indicates the presence of two carbonyl (C=O) groups .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzo[de]isoquinoline portion of the molecule is a polycyclic aromatic compound, which means it contains multiple interconnected aromatic rings . The 1,3-dioxo group suggests the presence of two carbonyl (C=O) groups, and the N-[2-(4-morpholinyl)ethyl]propanamide group contains a morpholine ring, which is a six-membered ring containing an oxygen and a nitrogen .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. The carbonyl groups in the 1,3-dioxo group could potentially undergo reactions such as nucleophilic addition or reduction . The morpholine ring could potentially undergo reactions at the nitrogen, such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the morpholine ring could impact its solubility in different solvents . Its melting point, boiling point, and other physical properties would depend on the specific arrangement of atoms in the molecule .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used or handled. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure or harm .

Future Directions

The future research directions for this compound would likely depend on its intended use or application. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry or materials science .

Properties

IUPAC Name

3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-18(22-8-10-23-11-13-28-14-12-23)7-9-24-20(26)16-5-1-3-15-4-2-6-17(19(15)16)21(24)27/h1-6H,7-14H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFFBYNWTIYSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide
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3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide
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3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide
Reactant of Route 4
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3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide

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